4-Ethoxy-N,N-dimethylbut-2-yn-1-amine

Description

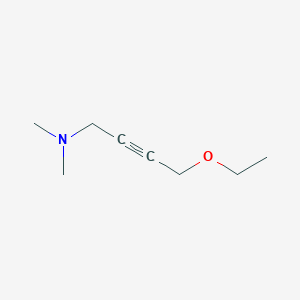

4-Ethoxy-N,N-dimethylbut-2-yn-1-amine is a tertiary amine featuring an alkyne backbone with an ethoxy group at the C4 position and dimethylamino substituents at the N-terminus. Its molecular structure (C₈H₁₅NO) combines electron-donating ethoxy and dimethylamino groups, making it a versatile intermediate in organic synthesis. Notably, it has been employed in the development of photoswitchable muscarinic ligands, where its alkyne moiety facilitates coupling reactions with brominated aliphatic chains to generate derivatives like compounds 15a and 15b . Its utility in photopharmacology stems from its ability to stabilize electronic transitions, as evidenced by UV-Vis spectroscopy studies comparing fluorinated and non-fluorinated analogs .

Properties

CAS No. |

53635-34-0 |

|---|---|

Molecular Formula |

C8H15NO |

Molecular Weight |

141.21 g/mol |

IUPAC Name |

4-ethoxy-N,N-dimethylbut-2-yn-1-amine |

InChI |

InChI=1S/C8H15NO/c1-4-10-8-6-5-7-9(2)3/h4,7-8H2,1-3H3 |

InChI Key |

YSXLOFKDSZMCRW-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC#CCN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N,N-dimethylbut-2-yn-1-amine typically involves the reaction of 4-ethoxy-2-butyne with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction is conducted at a temperature range of 0-50°C to ensure optimal yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N,N-dimethylbut-2-yn-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The ethoxy or dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Ethoxy-N,N-dimethylbut-2-yn-1-amine has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N,N-dimethylbut-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

N,N-Dimethylbut-2-yne-1,4-diamine Dihydrochloride

This compound shares the alkyne backbone but replaces the ethoxy group with a second dimethylamino moiety. The absence of the ethoxy group reduces its electron-donating capacity, which may limit its application in photodynamic systems requiring tunable electronic properties. Unlike 4-Ethoxy-N,N-dimethylbut-2-yn-1-amine, this derivative is protonated under physiological conditions due to its dihydrochloride form, altering solubility and reactivity .

3-[4-[2-(Dimethylamino)ethyl]phenoxy]-N,N-dimethylpropan-1-amine

This aromatic analog incorporates a phenoxy linker and dimethylaminoethyl substituents. The aromatic ring introduces π-π stacking interactions, enhancing binding affinity in receptor-targeted applications. However, the rigid structure may reduce conformational flexibility compared to the alkyne-based this compound, affecting its utility in dynamic molecular systems .

Substituent Effects: Ethoxy vs. Methoxy and Halogenation

Methoxy-Substituted Derivatives

Compounds like N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine () highlight the impact of methoxy vs. ethoxy groups. In contrast, the ethoxy group in this compound provides moderate electron donation while enhancing lipophilicity, which improves membrane permeability in biological applications .

Fluorinated Analogs

Fluorinated derivatives, such as N-(4-((2,6-Difluorophenyl)diazenyl)-3,5-difluorobenzyl)-4-((4,5-dihydroisoxazol-3-yl)oxy)-N,N-dimethylbut-2-yn-1-aminium Bromide (9b), demonstrate that electron-withdrawing fluorine atoms stabilize n-π* transitions, enabling visible-light photoisomerization. This contrasts with the non-fluorinated this compound, which relies on π-π* transitions in the UV range .

Aromatic vs. Aliphatic Amines

4-Ethoxy-N,N-diethylbenzenamine

This aromatic amine features a benzene ring with ethoxy and diethylamino groups. The aromatic core enhances thermal stability but limits conformational freedom compared to the alkyne backbone of this compound.

Photophysical and Reactivity Comparisons

UV-Vis Absorption Profiles

| Compound | λπ-π* (nm) | λn-π* (nm) | PSS (Photoisomerization Efficiency) |

|---|---|---|---|

| This compound derivatives (non-fluorinated) | ~320 | ~422 | 65–75% |

| Fluorinated analogs (e.g., 9b ) | ~320 | ~455 | >90% |

The ethoxy group in this compound contributes to moderate photoisomerization efficiency, while fluorination significantly enhances PSS (photostationary state) values by separating n-π* transitions .

Biological Activity

4-Ethoxy-N,N-dimethylbut-2-yn-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound is characterized by a butynyl group attached to a dimethylamino moiety and an ethoxy substituent. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : Preliminary studies suggest potential efficacy against certain viral infections.

- Neuroprotective Effects : The compound may play a role in protecting neuronal cells from oxidative stress.

- Antimicrobial Properties : It has shown activity against specific bacterial strains.

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for viral replication or bacterial survival.

- Modulation of Neurotransmitter Systems : It could influence neurotransmitter release, particularly in the context of neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Neuroprotective | Reduction in oxidative stress | |

| Antimicrobial | Inhibition of bacterial growth |

| Mechanism | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Blocks key enzymes in pathogens | |

| Neurotransmitter Modulation | Alters neurotransmitter levels |

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Antiviral Efficacy Study : In vitro assays demonstrated that the compound significantly reduced viral load in infected cell lines, indicating its potential as an antiviral agent.

- Neuroprotection in Animal Models : Animal studies showed that administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation.

- Antimicrobial Testing : The compound was tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.

Research Findings

Recent research highlights the significance of structure-activity relationships (SAR) in understanding the biological activity of similar compounds. For instance, modifications to the ethoxy group or the butynyl chain can enhance or diminish activity against specific targets, emphasizing the importance of chemical structure in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.